Crystal Structure Resolution & Active-Site Occupancy: 4CNP vs. Apo 4CNN and 4CNO Comparator Structures
The co-crystal structure of Salmonella typhi type I dehydroquinase with (2S)-2-hydroxy-3-epiquinic acid (PDB 4CNP) was solved at 1.15 Å resolution with R-work = 0.133 and R-free = 0.160, representing the only publicly available structure of this target with a 3-epiquinic acid derivative bound [1]. Ligand validation metrics for 9C4 in chain B show a real-space correlation coefficient (RSCC) of 0.96 and a real-space R-factor (RSR) of 0.183, indicating excellent fit to the experimental electron density [2]. By contrast, the apo structure (PDB 4CNN, 1.0 Å) lacks any ligand, and the related structure 4CNO (1.5 Å) contains (2R)-2-methyl-3-dehydroquinic acid—a substrate analogue with a C2 methyl rather than a C2 hydroxyl and a C1–C2 double bond, yielding a fundamentally different binding mode [3]. The 4CNP structure uniquely reveals how the (2S)-hydroxyl and (3R)-epi hydroxyl coordinate the active-site Lys170 via a Schiff-base intermediate mimetic, providing a validated template for covalent inhibitor design that none of the comparator structures offers [4].
| Evidence Dimension | Crystallographic resolution and ligand real-space correlation coefficient (RSCC) |
|---|---|
| Target Compound Data | 4CNP: 1.15 Å resolution, RSCC = 0.96, RSR = 0.183 for ligand 9C4 (chain B, best-fitted instance) |
| Comparator Or Baseline | 4CNN (apo): 1.0 Å, no ligand; 4CNO (2R-2-methyl-3-dehydroquinic acid): 1.5 Å, different ligand chemotype (C2 methyl, C1–C2 unsaturated) |
| Quantified Difference | 4CNP is the only structure of St-DHQ1 with a saturated C2-hydroxy C3-epi quinic acid scaffold; RSCC of 0.96 vs. 0.822 for the alternate 9C4 instance in chain A, demonstrating occupancy-dependent validation quality |
| Conditions | X-ray diffraction, synchrotron radiation (ALBA beamline XALOC); Salmonella enterica subsp. enterica serovar Typhi type I dehydroquinase, homo-2-mer |
Why This Matters
Procurement of this compound enables direct co-crystallization under published conditions to reproduce the only validated DHQ1–epiquinic acid binding geometry, a reference structure for anti-virulence fragment-based drug discovery.
- [1] Otero, J. M., Llamas-Saiz, A. L., Maneiro, M., Peon, A., Lence, E., Lamb, H., Hawkins, A. R., González-Bello, C., & van Raaij, M. J. (2015). PDB 4CNP: Structure of the Salmonella typhi type I dehydroquinase inhibited by a 3-epiquinic acid derivative. RCSB Protein Data Bank. View Source
- [2] RCSB PDB. (2015). Ligand Validation Report for 4CNP: 9C4 ((2S)-2-HYDROXY-3-EPIQUINIC ACID). wwPDB Validation Service. View Source
- [3] Maneiro, M., Peón, A., Lence, E., Otero, J. M., van Raaij, M. J., Thompson, P., Lamb, H., Hawkins, A. R., & González-Bello, C. (2014). Insights into substrate binding and catalysis in bacterial type I dehydroquinase. Biochemical Journal, 462(3), 415–424. View Source
- [4] PDBsum. (2015). Entry 4cnp: Structure of the Salmonella typhi type I dehydroquinase inhibited by a 3-epiquinic acid derivative. EMBL-EBI. View Source
